molecular formula C20H23NO B11170756 (4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11170756
M. Wt: 293.4 g/mol
InChI Key: AKKAEPNNCZKJEW-UHFFFAOYSA-N
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Description

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Final Coupling Step: The final step involves coupling the isoquinoline core with the tert-butylphenyl group using a suitable coupling reagent, such as a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific structural features, such as the presence of both a tert-butylphenyl group and a dihydroisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C20H23NO/c1-20(2,3)18-10-8-16(9-11-18)19(22)21-13-12-15-6-4-5-7-17(15)14-21/h4-11H,12-14H2,1-3H3

InChI Key

AKKAEPNNCZKJEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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